cis-4,10,13,16-Docosatetraenoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

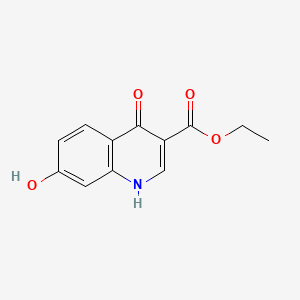

cis-4,10,13,16-Docosatetraenoic Acid: is a long-chain polyunsaturated fatty acid. It is a minor component of rat testis lipids and is known for its multiple double bonds located at the 4th, 10th, 13th, and 16th positions in the carbon chain

Mechanism of Action

Target of Action

cis-4,10,13,16-Docosatetraenoic Acid, also known as adrenic acid (AdA), is a naturally occurring polyunsaturated fatty acid . It is one of the most abundant fatty acids in the early human brain . The primary targets of this compound are cells in the human body, particularly those in the brain .

Mode of Action

This compound interacts with its targets by being metabolized by cells to biologically active products . These products include dihomoprostaglandins and epoxydocosatrienoic acids (EDTs, also known as dihomo-EETs) . These metabolites play a crucial role in various biological processes.

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of the compound to form dihomoprostaglandins and epoxydocosatrienoic acids . These metabolites are known to be endothelium-derived hyperpolarizing factors . They have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its metabolites. These metabolites have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . They are hydrolyzed by the soluble epoxide hydrolase (sEH) to dihydroxydocosatrienoic acids (DHDTs) and hence might play a role in the efficacy of sEH inhibitors .

Biochemical Analysis

Biochemical Properties

cis-4,10,13,16-Docosatetraenoic Acid plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cells to biologically active products such as dihomoprostaglandins

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4,10,13,16-Docosatetraenoic Acid typically involves the use of gas chromatography-mass spectrometry (GC-MS) to identify and isolate the compound from natural sources such as fish oil and rat testis lipids . The double bonds are determined using acetonitrile chemical ionization tandem mass spectrometry .

Industrial Production Methods: The compound is available in various forms, including as a methyl ester solution standard for gas chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-4,10,13,16-Docosatetraenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, which is used in tandem mass spectrometry to determine the location of double bonds . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

cis-4,10,13,16-Docosatetraenoic Acid has several scientific research applications:

Chemistry: In chemistry, it is used as an analytical standard for identifying and quantifying fatty acids in various samples using gas chromatography-mass spectrometry .

Biology: In biology, it is studied for its role in lipid metabolism and its presence in rat testis lipids . It is also used in research on the effects of polyunsaturated fatty acids on cellular processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its role in modulating inflammation and other physiological processes .

Industry: In the industry, it is used in the production of high-purity lipid standards and other biochemical products .

Comparison with Similar Compounds

Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid): A naturally occurring polyunsaturated fatty acid found in the adrenal glands, brain, kidneys, and vascular system.

Arachidonic Acid: Formed by the peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid and is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes.

Uniqueness: cis-4,10,13,16-Docosatetraenoic Acid is unique due to its specific double bond positions and its presence as a minor component in rat testis lipids. This distinct structure allows it to participate in unique biochemical pathways and reactions, making it valuable for research in various scientific fields.

Properties

CAS No. |

122068-08-0 |

|---|---|

Molecular Formula |

C22H36O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

docosa-4,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24) |

InChI Key |

DFNQVYRKLOONGO-UHFFFAOYSA-N |

SMILES |

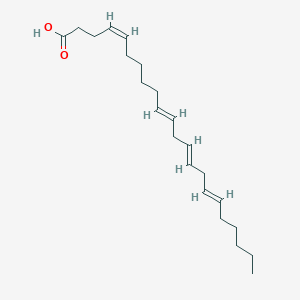

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |

Appearance |

Assay:≥98%A solution in ethanol |

Synonyms |

cis-4,10,13,16-Docosatetraenoic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)